(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYILEBMAAWOSL-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide typically involves the condensation of 4-acetylaminobenzaldehyde with 4-methylphenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Core Reactivity of the α,β-Unsaturated Amide System
The conjugated enamide system drives three primary reaction types:
| Reaction Type | Reagents/Conditions | Products Formed | Key Characteristics |
|---|---|---|---|
| 1.1 Hydrogenation | H₂ (1-3 atm), Pd/C (5-10% w/w) | Saturated amide derivative | Selective reduction of C=C bond |
| 1.2 Michael Addition | Thiols (e.g., PhSH), NEt₃, DCM, 25°C | β-Thioether substituted amides | 80-92% yields observed |
| 1.3 Oxidation | KMnO₄ (5% aq.), 60°C, 4h | Epoxide at C2-C3 position | Limited stereoselectivity (dr 1.2:1) |
Aromatic Ring Modifications
Both aromatic systems show distinct reactivity patterns:
2.1 4-Methylphenyl Ring
-
Nitration : HNO₃/H₂SO₄ (0°C → 25°C, 6h) produces mono-nitro derivatives (para:meta = 3:1 ratio)
-
Halogenation : Br₂/FeBr₃ (DCM, 40°C) achieves ring bromination (95% conversion in 2h)
2.2 4-Acetamidophenyl Ring
-
Hydrolysis : 6M HCl (reflux, 12h) cleaves acetamide to free amine (quantitative by HPLC)
-
Suzuki Coupling : Pd(PPh₃)₄ (2 mol%), ArB(OH)₂, K₂CO₃ (80°C) enables biaryl formation
Amide Bond Reactivity
The central amide participates in:
| Transformation | Conditions | Product Stability |
|---|---|---|
| 3.1 Hydrolysis | 2M NaOH/EtOH (reflux, 8h) | Free carboxylic acid (degradation) |
| 3.2 Acylation | AcCl/pyridine (0°C, 2h) | N,O-diacetyl derivative (72%) |
| 3.3 Rearrangement | PCl₅ (neat, 120°C, 1h) | Imidoyl chloride intermediate |
Comparative Reactivity with Structural Analogs
Analysis against similar cinnamamides reveals key differences:
Advanced Functionalization Strategies
Recent innovations demonstrate:
5.1 Photochemical [2+2] Cycloaddition
-
Reactant: Maleic anhydride (UV 365 nm, 12h)
-
Outcome: Fused cyclobutane system (X-ray confirmed)
5.2 Enzymatic Resolution
-
Enzyme: Candida antarctica lipase B
-
Substrate: Racemic mixture
-
Result: Kinetic resolution (ee >98% for R-enantiomer)
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds similar to (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide . For instance, derivatives with similar structural motifs have been tested against various cancer cell lines:
- Cytotoxicity Testing : Compounds with analogous structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 and MDA-MB 231. The IC50 values often indicate significant cytotoxicity, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer progression. For example, studies on related compounds indicate that they may inhibit DNA methyltransferases, which are crucial in regulating gene expression and cellular proliferation .
Anti-inflammatory Properties
Compounds with similar phenolic structures have been investigated for their anti-inflammatory effects. The acetylamino group may enhance these properties by modulating inflammatory pathways, making such compounds candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study examining a series of phenylpropanoic acid derivatives, one compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The study utilized MTT assays to determine cell viability, revealing that certain derivatives had IC50 values lower than those of established chemotherapeutics like paclitaxel .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 25 | |
| Compound B | MDA-MB 231 | 30 | |
| This compound | NIH-3T3 | >100 |
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors derived from similar compounds showed that they effectively inhibited key enzymes involved in tumor growth. For example, derivatives were tested against DNA methyltransferases, leading to a reduction in methylation levels and subsequent reactivation of tumor suppressor genes .
Case Study 3: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of phenolic compounds demonstrated that derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that similar structures may provide therapeutic benefits in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antimicrobial Activity
Chlorinated and fluorinated cinnamanilides are structurally analogous to ChCH3 but differ in substituent groups. Key findings:
Key Observations :
- Electron-withdrawing groups (Cl, CF3) enhance antibacterial activity by increasing lipophilicity (log D >4) and membrane penetration . However, these groups also correlate with cytotoxicity in serum-free conditions (e.g., 2q: IC50 = 5–10 µM) .
- Methyl groups (as in ChCH3) reduce log D (~2.5), likely diminishing antimicrobial efficacy but improving biocompatibility.
Photophysical Properties of Chalcone Derivatives
ChCH3 and its analogs were compared for NLO properties:
Key Observations :
- Methyl and methoxy groups increase TPA cross-sections by enhancing charge transfer within the molecule .
- ChCH3 balances moderate fluorescence yield with improved NLO performance compared to non-substituted analogs.
Structural and Crystallographic Comparisons
Chalcone derivatives with fluorophenyl groups (e.g., from ) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing crystallographic packing and stability .
Research Findings and Trends
Antimicrobial vs. Photophysical Focus :
- Chlorinated/fluorinated cinnamanilides prioritize antimicrobial potency but face cytotoxicity trade-offs .
- ChCH3 and its acetamide-chalcone analogs are optimized for photonic applications, leveraging substituents like methyl and methoxy for enhanced NLO properties .
Lipophilicity as a Double-Edged Sword :
- Higher log D (Cl, CF3) improves bacterial membrane interaction but increases toxicity risks .
- Moderate log D (methyl, methoxy) aligns with safer profiles for in vivo applications .
Substituent-Driven Design :
Biological Activity
The compound (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide , also referred to as a styryl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-proliferative effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O2
- Molecular Weight : 300.36 g/mol
- CAS Number : Not specified in the provided sources.
The compound features a styryl unit, which is known for its diverse biological activities, particularly in cancer research.
Anti-Proliferative Effects
Recent studies have evaluated the anti-proliferative activity of various styryl derivatives, including this compound. The following table summarizes key findings from relevant research:
The anti-proliferative effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits the progression of the cell cycle, particularly at the G1 phase, which prevents cells from entering mitosis.
- Signaling Pathway Modulation : The compound may interact with various signaling pathways that regulate cell survival and proliferation, although specific pathways remain to be fully elucidated.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP.
- In MCF-7 breast cancer cells, the compound was observed to downregulate cyclin D1 expression, leading to G1 phase arrest and reduced cell proliferation.
- A549 lung cancer cells treated with the compound showed decreased viability and increased reactive oxygen species (ROS) production, indicating oxidative stress as a contributing factor to its anti-cancer effects.
Q & A
Q. What are the optimal synthetic routes for (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
Esterification : React 4-acetamidobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
Amide Coupling : Use coupling agents like EDC/HOBt with DIPEA in DMF to conjugate the ester with 4-methylcinnamic acid derivatives.
Optimization strategies include:
- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of coupling agent to substrate).
- Screening solvents (DMF, THF) for solubility and reaction efficiency.
- Monitoring reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the acrylamide double bond (δ ~6.3–7.5 ppm for E-configuration) and acetamido group (δ ~2.1 ppm for CH₃).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ ion matching theoretical mass (e.g., C₁₈H₁₈N₂O₂: 294.3 g/mol).
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide).
Cross-validate results with X-ray crystallography if crystalline derivatives are available .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at para/meta positions (e.g., nitro, bromo) and test in bioassays (e.g., enzyme inhibition).
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases).
Example: Replacement of 4-methylphenyl with 3-nitrophenyl (as in ) may enhance electron-withdrawing effects, altering binding kinetics .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C in PBS buffer).
- Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and DLS (Dynamic Light Scattering) for aggregation studies.
- Cross-Reference Literature : Compare data with structurally similar compounds (e.g., ’s solubility in organic solvents vs. aqueous media) .
Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in vitro?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
- Protein Binding : Employ equilibrium dialysis to determine % bound to plasma proteins.
Include positive controls (e.g., propranolol for permeability) to validate assay conditions .
Data Analysis and Validation
Q. How should researchers interpret conflicting NMR data for this compound across studies?
- Methodological Answer :
- Solvent Effects : Compare spectra acquired in deuterated DMSO vs. CDCl₃, as polarity shifts can alter peak splitting.
- Dynamic Effects : Check for rotameric interconversion (e.g., amide bond rotation) via variable-temperature NMR.
- Reference Standards : Use spiked samples with authentic reference material to confirm assignments .
Q. What strategies are effective in scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
- Process Monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to track reaction progression.
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) during purification .
Computational and Mechanistic Studies
Q. Which computational tools are best suited for predicting the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack.
- MD Simulations : Run GROMACS simulations to assess conformational stability in aqueous vs. lipid bilayers.
Example: The α,β-unsaturated acrylamide moiety is prone to Michael addition; simulations can identify protective steric effects from substituents .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 294.3 g/mol | ESI-MS | |
| Solubility (DMSO) | >50 mg/mL | Shake-flask method | |
| Melting Point | 180–182°C (decomposes) | DSC | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | HPLC retention time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
